molecular formula C14H22N2O2 B082199 2-(2-ethoxyanilino)-N,N-diethylacetamide CAS No. 15010-76-1

2-(2-ethoxyanilino)-N,N-diethylacetamide

Cat. No.: B082199
CAS No.: 15010-76-1
M. Wt: 250.34 g/mol
InChI Key: WOZUSFRRZSBYGS-UHFFFAOYSA-N
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Description

These compounds share a common acetamide backbone with N,N-diethyl substitutions and variable aromatic/heterocyclic substituents, which critically influence their physicochemical properties and biological activities.

Properties

CAS No.

15010-76-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(2-ethoxyanilino)-N,N-diethylacetamide

InChI

InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3

InChI Key

WOZUSFRRZSBYGS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1OCC

Canonical SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1OCC

Other CAS No.

15010-76-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Products may include oxidized derivatives of the phenetidino group.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the phenetidino group.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Potential applications in biochemical research due to its structural similarity to biologically active compounds.

Medicine:

  • Investigated for potential pharmacological properties, although specific applications are not well-documented.

Industry:

Mechanism of Action

The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

2-(5,7-Diethyl-2-(4-(2-Fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-Diethylacetamide (6b)

  • Structure : Features a pyrazolopyrimidine core with diethyl and fluoroethoxy-phenyl substitutions.
  • Activity : Exhibits a 36-fold higher TSPO binding affinity (Ki = 0.3 nM) compared to DPA-714 (Ki = 10.9 nM). This enhancement is attributed to optimized lipophilicity and fluorine substitution, improving blood-brain barrier penetration .
  • Applications : Radiolabeled with fluorine-18 ([¹⁸F]-6b), it serves as a high-contrast PET imaging agent for gliomas .

PBR111 (Imidazopyridine Acetamide)

  • Structure : Contains an imidazo[1,2-a]pyridine scaffold with a chloro substituent and fluoropropoxy group.
  • Activity : Binds TSPO with Ki = 3.7 ± 0.4 nM. Its log P value (3.2 ± 0.1) ensures metabolic stability and CNS penetration .
  • Applications : Used in neuroimaging, though less potent than pyrazolopyrimidine derivatives like 6b .

2-(4-Benzoyl-5-phenylfuran-2-yl)-N,N-Diethylacetamide (3ea)

  • Structure : Furan-based scaffold with benzoyl and phenyl groups.
  • Activity : Synthesized via palladium iodide catalysis, this compound lacks direct TSPO data but demonstrates the versatility of N,N-diethylacetamide in multicomponent reactions .

2-(P-Chloroanilino)-N,N-Dimethylacetamide

  • Structure: Chlorinated anilino group with N,N-dimethyl substitution.
  • diethyl groups, its log P (calculated 2.1) and molecular weight (212.68 g/mol) highlight how alkyl chain length and halogenation affect solubility and target interaction .

Comparative Analysis of Key Properties

Compound Core Structure Key Substituents TSPO Ki (nM) log P Application
2-(2-Ethoxyanilino)-N,N-diethylacetamide (Hypothetical) Acetamide 2-ethoxyanilino N/A ~2.5* Potential TSPO ligand
6b Pyrazolopyrimidine Diethyl, fluoroethoxy-phenyl 0.3 3.8 PET imaging (glioma)
PBR111 Imidazopyridine Chloro, fluoropropoxy 3.7 3.2 Neuroimaging
3ea Furan Benzoyl, phenyl N/A N/A Synthetic intermediate

*Estimated based on N,N-diethylacetamide’s log P (1.2–1.5) and ethoxyanilino group contributions .

Mechanistic and Pharmacokinetic Insights

  • TSPO Binding : Pyrazolopyrimidine derivatives (e.g., 6b) outperform imidazopyridines (e.g., PBR111) due to their planar heterocyclic cores, which enhance π-π stacking with TSPO’s hydrophobic pockets .
  • Metabolic Stability: Fluorine substitution in 6b reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Toxicity : N,N-Diethylacetamide derivatives generally show low acute toxicity, but chronic exposure risks (e.g., hepatotoxicity) require further study .

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